molecular formula C16H21N3O5 B2888990 N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 898412-18-5

N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No. B2888990
M. Wt: 335.36
InChI Key: RSBSPICGROFIBU-UHFFFAOYSA-N
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Description

Pyrimidines contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Synthesis Analysis

Numerous methods for the synthesis of pyrimidines are described . For instance, an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent promoted by K2S2O8 provides 4-arylquinolines .


Molecular Structure Analysis

The molecular structure of pyrimidines is confirmed through spectroscopic data . The structure of the specific compound you mentioned would likely be confirmed in a similar manner.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. For example, a Cu-catalyzed and 4-HO-TEMPO-mediated [3 + 3] annulation of amidines with saturated ketones enables an efficient and facile synthesis of structurally important pyrimidines via a cascade reaction of oxidative dehydrogenation/annulation/oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of a specific pyrimidine compound would be determined through various analytical techniques. For example, NMR spectroscopy can provide information about the compound’s structure .

Scientific Research Applications

Synthesis Methods and Derivatives

  • Research has been conducted on the synthesis of novel compounds derived from similar pyrido[1,2-a]pyrimidine structures, emphasizing their potential as anti-inflammatory and analgesic agents. These compounds exhibit significant COX-2 inhibition, showcasing a methodological foundation for creating substances with specific biological activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Another study focused on the chemical modification of the pyridine moiety in pyrido[1,2-a]pyrimidine nucleus, aiming to enhance their analgesic properties. This research underscores the significance of structural adjustments in optimizing biological properties of chemical compounds (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antifungal and Anticancer Activities

  • The antifungal activity of new pyrido[2,3-d]pyrimidine derivatives has been documented, highlighting the potential pharmaceutical applications of such compounds in combating fungal infections (Hanafy, 2011).

  • A series of novel pyrido[1,2-a]pyrimidine-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activity. This work presents a clear example of how chemical synthesis can be directed towards generating compounds with significant therapeutic potential (Santhosh Kumar et al., 2015).

Structural and Molecular Studies

  • Studies on isostructural and essentially isomorphous compounds related to pyrido[1,2-a]pyrimidine derivatives have provided insights into their structural and molecular properties, further contributing to our understanding of how these compounds interact at the molecular level (Trilleras, Quiroga, Cobo, & Glidewell, 2009).

Future Directions

Research on pyrimidines is ongoing, with numerous potential directions for future study. For instance, detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5/c1-4-23-12(24-5-2)9-17-14(20)13-15(21)18-11-8-10(3)6-7-19(11)16(13)22/h6-8,12,21H,4-5,9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSBSPICGROFIBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CNC(=O)C1=C(N=C2C=C(C=CN2C1=O)C)O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,2-diethoxyethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

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